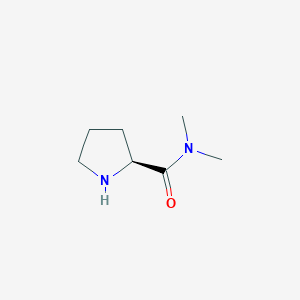

(2S)-N,N-dimethylpyrrolidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-N,N-dimethylpyrrolidine-2-carboxamide (DMPCA) is an important organic compound that has been studied extensively in recent years. DMPCA is a cyclic amide and is a derivative of pyrrolidine, a five-membered heterocyclic compound. DMPCA has a wide range of applications in the field of synthetic organic chemistry, and its syntheses have been studied in detail. In addition, DMPCA has been used in a variety of scientific research applications, including drug discovery, biochemistry, and medical research.

Applications De Recherche Scientifique

Cancer Research

“H-Pro-NMe2” has been found to play a significant role in cancer research, particularly in the study of gastric cancer . The compound is involved in the transcriptional regulation of miR-100 and other survival factors, acting as a master suppressor of apoptosis in gastric cancer cells . This makes it a potential target for therapeutic interventions in gastric cancer.

Drug Development

The compound is used in the development of new drugs . Its unique properties make it a valuable component in the formulation of various pharmaceutical products .

Biomedical Applications

“H-Pro-NMe2” has potential applications in the biomedical field . Its unique properties could be harnessed for the development of novel diagnostic tools and medical devices .

Environmental Remediation

The compound could also find use in environmental remediation applications . Its unique properties could be utilized in the development of materials and methods for environmental cleanup .

Wastewater Treatment

“H-Pro-NMe2” could be used in wastewater treatment processes . Its unique properties could contribute to the development of more efficient and effective wastewater treatment technologies .

Advanced Catalysis

The compound could be used in advanced catalysis . Its unique properties could enhance the efficiency and effectiveness of various catalytic processes .

Mécanisme D'action

Target of Action

The primary target of H-Pro-NMe2 is the transcription factor NME2 (NME/NM23 nucleoside diphosphate kinase 2) . NME2 is known to play a crucial role in the regulation of apoptosis in cancer cells .

Mode of Action

H-Pro-NMe2 interacts with its target, NME2, by binding to its domain (amino acids 1–66) . This interaction promotes the transcription of antiapoptotic genes, including miRNA (i.e., miR-100) and protein-encoding genes .

Biochemical Pathways

The interaction between H-Pro-NMe2 and NME2 affects several biochemical pathways. Specifically, it leads to the transcription of antiapoptotic genes, including miR-100 and protein-encoding genes such as RIPK1, STARD5, and LIMS1 . These genes play a crucial role in the suppression of apoptosis of cancer cells .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of H-Pro-NMe2’s action is the suppression of apoptosis in cancer cells . By promoting the transcription of antiapoptotic genes, H-Pro-NMe2 helps to prevent programmed cell death, thereby contributing to the survival of cancer cells .

Propriétés

IUPAC Name |

(2S)-N,N-dimethylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-9(2)7(10)6-4-3-5-8-6/h6,8H,3-5H2,1-2H3/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLMAIJXIZOSFS-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)[C@@H]1CCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428593 |

Source

|

| Record name | H-Pro-NMe2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29802-22-0 |

Source

|

| Record name | H-Pro-NMe2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.